N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a piperidinylsulfonyl group, and a pyridinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridinyl Moiety: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.
Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- N-(3,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Uniqueness
N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVUVIPRFLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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